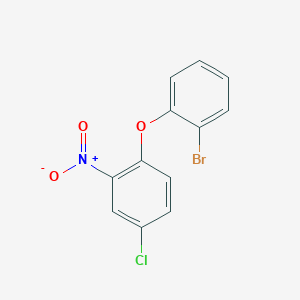![molecular formula C20H30O5 B13659715 (1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one](/img/structure/B13659715.png)
(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropafannulen-4-one is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopenta[a]cyclopropafannulen structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific synthetic route can vary, but it generally requires precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to manage the reactivity of intermediate compounds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution : The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
- Chemistry : As a building block for more complex molecules and in the study of reaction mechanisms.
- Biology : Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
- Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry : Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved would depend on the specific context of its use, such as inhibiting a particular enzyme or activating a signaling pathway.
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(1R,3Z,5R,7S,9Z,11S,12R,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5-/t11-,13-,14+,15+,16-,17+,20+/m0/s1 |
Clave InChI |
XKXYJTIBKZGIPR-WXXILAOHSA-N |
SMILES isomérico |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)/CO)O)O |
SMILES canónico |
CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
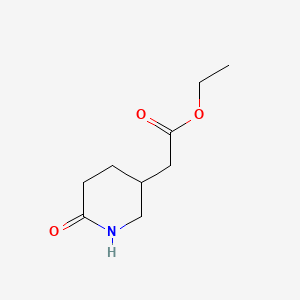
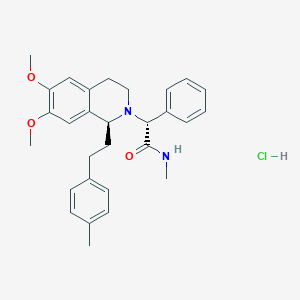
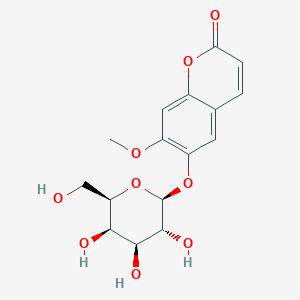
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)

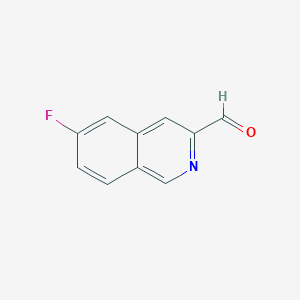
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)


